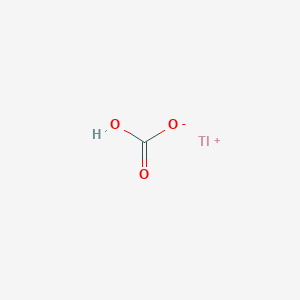
hydrogen carbonate;thallium(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrogen carbonate; thallium(1+) is a chemical compound with the formula CHO3Tl. It is also known as thallium(I) hydrogen carbonate. Thallium is a post-transition metal with the symbol Tl and atomic number 81. Thallium compounds are known for their toxicity and have been used in various industrial applications.
準備方法
Hydrogen carbonate; thallium(1+) can be synthesized through the reaction of thallium(I) hydroxide with carbon dioxide
化学反応の分析
Hydrogen carbonate; thallium(1+) undergoes several types of chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents.
Substitution: Thallium(I) can react with halogens to form thallium halides.
Decomposition: Thallium(I) hydrogen carbonate decomposes upon heating to form thallium carbonate, water, and carbon dioxide.
Common reagents used in these reactions include halogens (chlorine, bromine, iodine), oxidizing agents (such as nitric acid), and reducing agents (such as sulfur dioxide).
科学的研究の応用
Hydrogen carbonate; thallium(1+) has several scientific research applications:
Chemistry: It is used in the study of thallium chemistry and its interactions with other elements and compounds.
Biology: Thallium compounds are used as probes to emulate the biological functions of alkali earth metal ions.
Medicine: Thallium compounds are utilized in cardiovascular imaging to detect heart diseases and in various cancer detections.
Industry: Thallium is used in the manufacturing of low-melting special glasses, photocells, and high-temperature superconductor materials.
作用機序
The mechanism of action of hydrogen carbonate; thallium(1+) involves its interaction with biological molecules. Thallium ions can mimic potassium ions and interfere with potassium-dependent processes in cells. This leads to the disruption of cellular functions and can cause toxicity. Thallium primarily exerts cellular toxicity through mitochondria-mediated oxidative stress and endoplasmic reticulum stress.
類似化合物との比較
Hydrogen carbonate; thallium(1+) can be compared with other thallium compounds such as thallium(I) sulfate and thallium(I) chloride. While all these compounds contain thallium in the +1 oxidation state, their chemical properties and applications differ. For example, thallium(I) sulfate is highly toxic and was historically used as a rodenticide, whereas thallium(I) chloride is used in the synthesis of other thallium compounds.
Similar compounds include:
- Thallium(I) sulfate (Tl2SO4)
- Thallium(I) chloride (TlCl)
- Thallium(I) bromide (TlBr)
Each of these compounds has unique properties and applications, making hydrogen carbonate; thallium(1+) distinct in its own right.
特性
CAS番号 |
65975-01-1 |
|---|---|
分子式 |
CHO3Tl |
分子量 |
265.40 g/mol |
IUPAC名 |
hydrogen carbonate;thallium(1+) |
InChI |
InChI=1S/CH2O3.Tl/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 |
InChIキー |
WEPAFRZQNHIYDM-UHFFFAOYSA-M |
正規SMILES |
C(=O)(O)[O-].[Tl+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


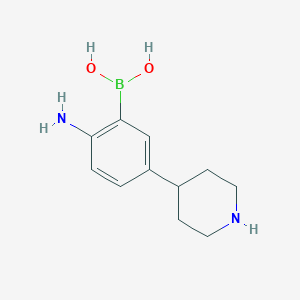
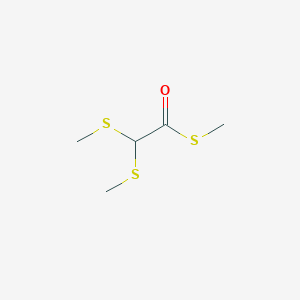


![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone](/img/structure/B14083517.png)

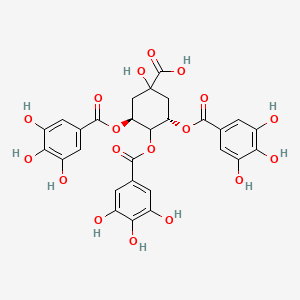
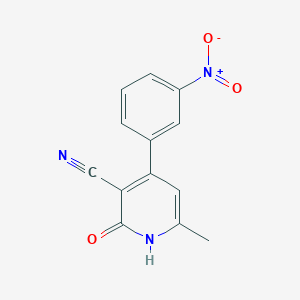
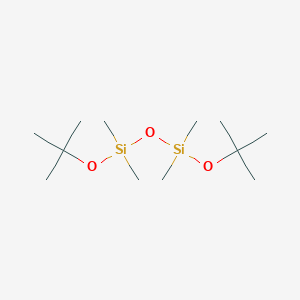
![ethyl 4-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B14083538.png)
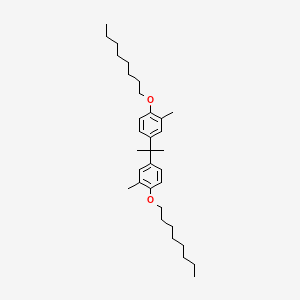
![3-((R)-1-(cyanomethyl)piperidin-3-yl)-1-ethyl-1-((R)-1-(3-(8-methoxyimidazo[1,2-a]pyrazin-6-yl)phenyl)ethyl)urea](/img/structure/B14083558.png)
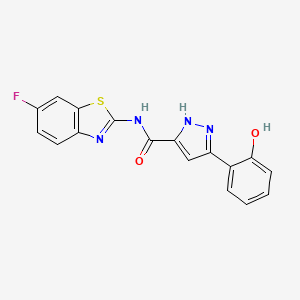
![2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one](/img/structure/B14083573.png)
